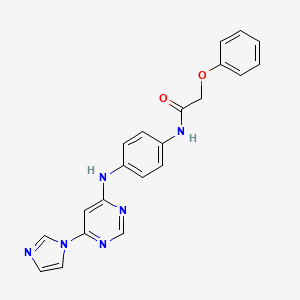

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

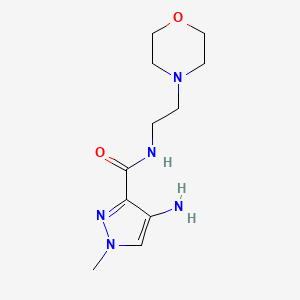

“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazole ring and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .

Wissenschaftliche Forschungsanwendungen

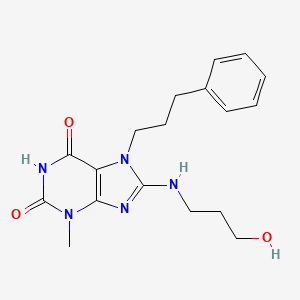

Imaging Agent for Neurodegenerative Disorders

A study highlights the synthesis of fluorine-substituted compounds demonstrating high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, particularly [18F]PBR compounds, show promise as imaging agents for PBR expression in neurodegenerative disorders due to their distribution in rats paralleling the known localization of PBRs, especially in the olfactory bulbs. This characteristic suggests their utility in the study of neurodegenerative diseases using positron emission tomography (PET) (Fookes et al., 2008).

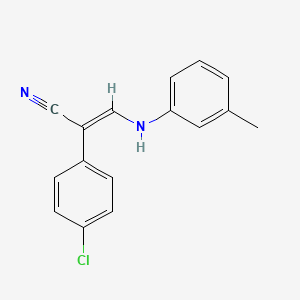

Antiviral Activity

Another research application is in the antiviral domain, where derivatives structurally related to the chemical of interest have been designed and prepared for testing as antirhinovirus agents. These compounds, especially those with imidazo[1,2-a]pyridine structures, have shown potential in stereospecific syntheses leading exclusively to desired isomers, indicating their significance as novel classes of inhibitors for human rhinovirus (Hamdouchi et al., 1999).

Antimicrobial and Antifungal Applications

Compounds synthesized from derivatives similar to N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide have been investigated for their antimicrobial and antifungal effects. For instance, dicationic 2,4-diarylpyrimidines, including variations of the chemical structure , bind strongly to DNA and have shown significant activity against Pneumocystis carinii pneumonia (PCP) in rats, suggesting potential as new anti-PCP agents (Kumar et al., 1997).

Wirkmechanismus

Target of Action

The compound, N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide, is a complex molecule that likely interacts with multiple targets.

Imidazole-containing compounds, a key component of this molecule, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound could potentially interact with a variety of targets involved in these biological processes.

Mode of Action

Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely affects multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound likely induces a variety of molecular and cellular changes.

Eigenschaften

IUPAC Name |

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-21(13-29-18-4-2-1-3-5-18)26-17-8-6-16(7-9-17)25-19-12-20(24-14-23-19)27-11-10-22-15-27/h1-12,14-15H,13H2,(H,26,28)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGQZUJAXKABEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Benzyl(methyl)carbamoyl]benzoic acid](/img/structure/B2389047.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2389051.png)

![2-(4-methylphenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2389055.png)

![9,9-dimethyl-6-propan-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2389057.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2389058.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)